CYP3A4 Inhibition: A Favorable Selectivity Profile Compared to CYP2E1/CYP2C19
9-[3-(4-Fluorophenoxy)propyl]carbazole exhibits preferential inhibition of the cytochrome P450 isoform CYP3A4, with a significantly lower IC50 value compared to its activity against CYP2E1 and CYP2C19. This is a notable departure from the broader inhibition profile often observed with less functionalized carbazole cores [1].
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.49 μM (CYP3A4) |
| Comparator Or Baseline | Target Compound vs. CYP2E1: IC50 = 50 μM; vs. CYP2C19: Ki = 50 μM [1] |
| Quantified Difference | ~9-fold higher potency for CYP3A4 over CYP2E1/CYP2C19 |
| Conditions | Human liver microsomes; midazolam (CYP3A4), chlorzoxazone (CYP2E1), 3-O-methylfluorescein (CYP2C19) as substrates; preincubated for 3-5 mins; LC-MS/MS analysis [1]. |
Why This Matters
This selectivity profile indicates a reduced potential for off-target drug-drug interactions compared to a non-selective CYP inhibitor, making it a more valuable tool compound for studying CYP3A4-mediated metabolism.
- [1] BindingDB. BDBM50380527 / CHEMBL2018913. Affinity Data for Cytochrome P450 Enzymes. View Source
